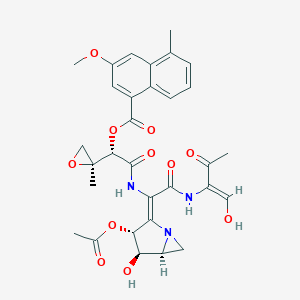

Azinomycin B

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

106486-76-4 |

|---|---|

Molekularformel |

C31H33N3O11 |

Molekulargewicht |

623.6 g/mol |

IUPAC-Name |

[(1S)-2-[[(1E)-1-[(3R,4R,5S)-3-acetyloxy-4-hydroxy-1-azabicyclo[3.1.0]hexan-2-ylidene]-2-[[(Z)-1-hydroxy-3-oxobut-1-en-2-yl]amino]-2-oxoethyl]amino]-1-[(2S)-2-methyloxiran-2-yl]-2-oxoethyl] 3-methoxy-5-methylnaphthalene-1-carboxylate |

InChI |

InChI=1S/C31H33N3O11/c1-14-7-6-8-18-19(14)9-17(42-5)10-20(18)30(41)45-27(31(4)13-43-31)29(40)33-23(28(39)32-21(12-35)15(2)36)24-26(44-16(3)37)25(38)22-11-34(22)24/h6-10,12,22,25-27,35,38H,11,13H2,1-5H3,(H,32,39)(H,33,40)/b21-12-,24-23+/t22-,25+,26+,27+,31-,34?/m0/s1 |

InChI-Schlüssel |

QIKVYJOCQXXRSJ-PKDLRSQSSA-N |

SMILES |

CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NC(=CO)C(=O)C)C5(CO5)C)OC |

Isomerische SMILES |

CC1=C2C=C(C=C(C2=CC=C1)C(=O)O[C@H](C(=O)N/C(=C/3\[C@H]([C@@H]([C@H]4N3C4)O)OC(=O)C)/C(=O)N/C(=C\O)/C(=O)C)[C@@]5(CO5)C)OC |

Kanonische SMILES |

CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NC(=CO)C(=O)C)C5(CO5)C)OC |

Synonyme |

azinomycin B |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Azinomycin B: A Technical Guide to its Discovery, Biosynthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azinomycin B, a potent antitumor antibiotic, stands as a testament to the intricate biosynthetic capabilities of soil-dwelling actinomycetes. This technical guide provides a comprehensive overview of this compound, from its initial discovery to the elucidation of its complex biosynthetic pathway and its mechanism of action as a DNA cross-linking agent. This document is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key molecular processes involved.

Discovery and Producing Organism

This compound was first isolated from the fermentation broth of Streptomyces sahachiroi.[1][2] Subsequently, it was also identified as a metabolite of Streptomyces griseofuscus.[3][4] These Gram-positive, soil-dwelling bacteria are prolific producers of a wide array of secondary metabolites with diverse biological activities. The discovery of this compound and its potent antitumor properties spurred significant interest in its unique chemical structure and mechanism of action.

Physicochemical and Biological Activity

This compound is a complex natural product characterized by a dense assembly of functional groups, including a naphthoate moiety, an azabicyclo[3.1.0]hexane ring system, and an epoxide.[4] These structural features are crucial for its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₃₃N₃O₁₁ | [4][5] |

| Molecular Weight | 623.6 g/mol | [5][6] |

| Melting Point | 190°C (decomposes) | |

| UV λmax | Not available | |

| Molar Extinction Coefficient (ε) | Not available |

Antitumor Activity

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. Its primary mechanism of action involves the formation of interstrand DNA cross-links, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis.[7] The IC₅₀ values for this compound against various cancer cell lines are summarized in Table 2. It is important to note that these values can vary depending on the specific cell line and the assay conditions used.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| L5178Y | Leukemia | 0.11 | [2] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.[4][8] The biosynthetic gene cluster (azi) has been cloned and characterized, revealing the genes responsible for the assembly of the various structural components.[8][9]

Biosynthetic Pathway Overview

The biosynthesis can be conceptually divided into the formation of three key building blocks, followed by their assembly and subsequent tailoring modifications.[9][10]

-

Naphthoate Moiety Synthesis: An iterative Type I PKS, AziB, is responsible for the synthesis of 5-methyl-naphthoic acid.[8][9] This is followed by modifications catalyzed by a P450 hydroxylase (AziB1) and an O-methyltransferase (AziB2) to yield 3-methoxy-5-methyl-naphthoic acid.[11]

-

α-Ketoisovaleric Acid Formation: This precursor is derived from the degradation of valine.

-

Azabicyclo[3.1.0]hexane Ring Formation: The formation of this unusual amino acid involves a series of enzymatic steps, the details of which are still under investigation.

-

NRPS-mediated Assembly and Tailoring: The building blocks are activated and sequentially condensed by a series of NRPS enzymes (AziA1, AziA2, AziA3).[9] Final tailoring steps, including acetylation and oxidation, are carried out by enzymes such as AziD1, D2, and D3 to yield the final this compound structure.[10]

Signaling Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed protocols for the fermentation, isolation, and biological evaluation of this compound.

Fermentation of Streptomyces sahachiroi

This protocol is adapted from established methods for Streptomyces fermentation.[12]

Materials:

-

Streptomyces sahachiroi culture

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., PS5 medium: 5 g/L Pharmamedia, 5 g/L soluble starch, pH 7.0)

-

Shaker incubator

Procedure:

-

Inoculate a 50 mL seed culture with S. sahachiroi from a glycerol (B35011) stock or agar (B569324) plate.

-

Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

-

Use the seed culture to inoculate a larger volume of production medium (e.g., a 1:20 v/v inoculation).

-

Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 5-7 days.

-

Monitor the production of this compound by HPLC analysis of the culture broth extract.

Isolation and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

HPLC system with a C18 column

-

Acetonitrile and water (HPLC grade)

Procedure:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate three times.

-

Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.

-

Redissolve the crude extract in a minimal amount of methanol (B129727) and subject it to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.

-

Monitor the fractions by TLC or HPLC and combine the fractions containing this compound.

-

Perform final purification by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient.

Cell-Free Biosynthesis Assay

This protocol is for the in vitro study of this compound biosynthesis using a cell-free extract.[12]

Materials:

-

Frozen S. sahachiroi cell pellet

-

Cell-free extract buffer (100 mM potassium phosphate, pH 7.5; 50% glycerol, 2 mM dithiothreitol, 1 mM EDTA)

-

Glass beads (0.1 mm)

-

Bead beater

-

[¹⁴C]-labeled precursors (e.g., malonyl-CoA)

-

Cofactors (ATP, SAM, NADPH, FAD)

-

Dichloromethane

-

TLC plates

Procedure:

-

Prepare the cell-free extract by pulverizing the frozen cells with glass beads in the cell-free extract buffer using a bead beater.

-

Centrifuge the lysate to obtain the crude cell-free extract.

-

Set up the reaction mixture containing the cell-free extract, [¹⁴C]-labeled precursor, and cofactors.

-

Incubate the reaction at 30°C for several hours.

-

Quench the reaction and extract the products with dichloromethane.

-

Analyze the products by TLC and autoradiography to detect the in vitro synthesized this compound.

MTT Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of this compound against cancer cell lines.[13][14][15][16]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the study of this compound.

Conclusion

This compound remains a fascinating and important natural product with significant potential in the development of new anticancer therapies. This technical guide has provided a detailed overview of its discovery, the producing microorganisms, its complex biosynthesis, and its biological activity. The provided experimental protocols and diagrams are intended to equip researchers with the necessary information to further investigate this potent molecule and its derivatives. Future research may focus on optimizing fermentation yields, exploring the enzymatic mechanisms of the biosynthetic pathway in greater detail, and developing semi-synthetic analogs with improved therapeutic indices.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 3. Azinomycins A and B, new antitumor antibiotics. I. Producing organism, fermentation, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C31H33N3O11 | CID 14476972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Azinomycin | C31H33N3O11 | CID 3032396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the this compound biosynthetic gene cluster revealing a different iterative type I polyketide synthase for naphthoate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. texaschildrens.org [texaschildrens.org]

Azinomycin B: An In-depth Technical Guide on its Mechanism of Action on DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azinomycin B is a potent antitumor antibiotic isolated from Streptomyces sahachiroi. It belongs to a family of complex natural products that exhibit significant cytotoxic and antitumor activities. The unique chemical architecture of this compound, featuring a highly strained aziridinopyrrolidine ring system and an epoxide moiety, underpins its powerful DNA-modifying capabilities. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound exerts its cytotoxic effects through direct interaction with DNA, focusing on its mode of action, sequence selectivity, and the cellular consequences of the DNA lesions it induces.

Core Mechanism of Action: DNA Interstrand Crosslinking

The primary mechanism of action of this compound is the formation of covalent interstrand crosslinks (ICLs) in the DNA double helix. This process effectively tethers the two strands of DNA together, posing a formidable block to essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2]

The crosslinking reaction is a two-step process involving the two electrophilic centers of the this compound molecule: the aziridine (B145994) ring and the epoxide moiety. These groups react sequentially with nucleophilic sites on the DNA bases, primarily the N7 position of purines (guanine and adenine).

-

Initial Alkylation (Monoalkylation): The reaction is initiated by the nucleophilic attack of the N7 of a purine (B94841) base on one strand of the DNA at the C10 position of the aziridine ring of this compound. This forms a stable, covalent mono-adduct.

-

Second Alkylation (Crosslink Formation): Following the initial alkylation, the epoxide moiety of the now DNA-bound this compound is positioned to react with a second purine base on the opposite DNA strand. The N7 of this second purine attacks the C21 of the epoxide, resulting in the formation of a covalent interstrand crosslink.

This dual alkylation process distinguishes this compound from many other DNA-alkylating agents and contributes to its high cytotoxicity.

Sequence Selectivity

This compound does not crosslink DNA randomly; it exhibits a notable sequence preference. The preferred binding and crosslinking sites are generally purine-rich sequences. Specifically, this compound shows a propensity to form crosslinks at 5'-GNC and 5'-GNT sequences, where 'N' can be any nucleotide. This selectivity is influenced by the local DNA structure and the accessibility of the N7 atoms of the purine bases within the major groove of the DNA.

The Role of the Naphthoate Moiety

This compound possesses a naphthoate group, a structural feature often found in DNA intercalating agents. However, extensive biophysical studies, including viscometry and fluorescence resonance energy transfer (FRET), have revealed that the naphthoate group of this compound does not intercalate between the DNA base pairs. Instead, it is believed to bind within the major groove of the DNA, contributing to the proper positioning and orientation of the reactive aziridine and epoxide moieties for efficient crosslinking. This non-intercalative binding mode is a key feature of this compound's interaction with DNA.

Quantitative Data

The cytotoxic and DNA binding properties of this compound and its analogs have been quantified in various studies. The following tables summarize some of the key quantitative data available.

| Cell Line | IC50 | Reference |

| P388 Leukemia | Potent | [3] |

| Ehrlich Carcinoma | Potent | [3] |

| Saccharomyces cerevisiae | Effective | [4] |

| Compound | DNA Binding Constant (K) | Method | Reference |

| Synthetic Analogue of this compound "Left Half" | 1.3 x 10³ M⁻¹ | Equilibrium Dialysis |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited in the literature.

Polyacrylamide Gel Electrophoresis (PAGE) for Detecting DNA Interstrand Crosslinking

Principle: This method is used to visualize the formation of interstrand crosslinks. When a double-stranded DNA fragment is treated with a crosslinking agent and then subjected to denaturing conditions (heat or high pH), the two strands will separate and migrate as single-stranded DNA. However, if an interstrand crosslink has formed, the two strands will remain linked and migrate as a slower-moving species on a denaturing polyacrylamide gel.

Protocol:

-

DNA Substrate Preparation: A short, double-stranded DNA oligonucleotide (e.g., 20-50 base pairs) containing the target sequence for this compound is synthesized. One strand is typically radiolabeled at the 5' end with ³²P for visualization by autoradiography.

-

Crosslinking Reaction:

-

Anneal the radiolabeled and unlabeled DNA strands to form the duplex DNA substrate.

-

Incubate the duplex DNA with varying concentrations of this compound in a suitable reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5) at 37°C for a defined period (e.g., 1-4 hours).

-

Quench the reaction by adding a scavenger molecule, such as N-acetylcysteine, to react with any unbound this compound.

-

-

Denaturing PAGE:

-

Add an equal volume of denaturing loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol) to each reaction.

-

Heat the samples at 90°C for 5 minutes to denature the DNA.

-

Load the samples onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M urea, in TBE buffer).

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Visualization:

-

Dry the gel and expose it to a phosphor screen or X-ray film.

-

The presence of a slower-migrating band corresponding to the crosslinked duplex DNA, in addition to the faster-migrating single-stranded DNA, indicates interstrand crosslinking. The intensity of the crosslinked band is proportional to the extent of the reaction.

-

Viscometry Assay to Assess DNA Binding Mode

Principle: Viscometry is a classical technique to study the binding mode of small molecules to DNA. Intercalating agents unwind and lengthen the DNA helix, leading to a significant increase in the viscosity of the DNA solution. In contrast, groove binders or electrostatic binders cause little to no change in the DNA's contour length and thus have a minimal effect on viscosity.

Protocol:

-

DNA Solution Preparation: Prepare a solution of high molecular weight DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). The DNA concentration should be high enough to give a measurable viscosity.

-

Viscosity Measurements:

-

Use a calibrated viscometer (e.g., an Ostwald-type viscometer) maintained at a constant temperature (e.g., 25°C).

-

Measure the flow time of the buffer alone (t₀) and the DNA solution (t_dna).

-

Add small aliquots of a concentrated stock solution of this compound to the DNA solution to achieve a range of drug/DNA ratios.

-

After each addition, allow the solution to equilibrate and then measure the new flow time (t).

-

-

Data Analysis:

-

Calculate the relative viscosity (η_rel) at each drug concentration using the formula: η_rel = t / t₀.

-

Plot the relative viscosity as a function of the [Drug]/[DNA] ratio.

-

A significant increase in relative viscosity is indicative of intercalation, while a small or no change suggests a non-intercalative binding mode, such as groove binding.

-

Fluorescence Resonance Energy Transfer (FRET) Assay for Studying DNA Conformational Changes

Principle: FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. By labeling the ends of a DNA molecule with a FRET pair, changes in the end-to-end distance due to drug binding can be monitored.

Protocol:

-

DNA Probe Design and Synthesis: Synthesize a DNA oligonucleotide with a donor fluorophore (e.g., fluorescein) at one end and an acceptor fluorophore (e.g., rhodamine) at the other. The length of the DNA should be chosen such that there is a measurable FRET efficiency in the unbound state.

-

FRET Measurements:

-

Prepare a solution of the FRET-labeled DNA in a suitable buffer.

-

Measure the fluorescence emission spectrum of the donor fluorophore upon excitation at its excitation wavelength.

-

Measure the fluorescence emission of the acceptor fluorophore upon excitation at the donor's excitation wavelength (sensitized emission).

-

Add increasing concentrations of this compound to the DNA solution.

-

After each addition, repeat the fluorescence measurements.

-

-

Data Analysis:

-

Calculate the FRET efficiency (E) at each drug concentration using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

-

An increase in FRET efficiency suggests a decrease in the end-to-end distance of the DNA (compaction), while a decrease in FRET efficiency indicates an increase in the end-to-end distance (elongation or unwinding).

-

Mandatory Visualizations

Caption: Chemical mechanism of this compound-induced DNA interstrand crosslinking.

Caption: Experimental workflow for detecting this compound-induced DNA crosslinks.

Caption: Cellular response pathway to this compound-induced DNA damage.

Cellular Consequences and Signaling Pathways

The formation of this compound-induced ICLs triggers a robust cellular DNA damage response (DDR). When a replication fork encounters an ICL, it stalls, initiating a signaling cascade to coordinate cell cycle arrest and DNA repair.

A key pathway involved in the recognition and repair of ICLs is the Fanconi Anemia (FA) pathway. The FA core complex, a multi-protein ubiquitin ligase, is recruited to the stalled replication fork. This leads to the monoubiquitination of the FANCD2-FANCI dimer, a crucial step in activating the downstream repair processes.

The repair of the ICL often involves the generation of a DNA double-strand break (DSB) as an intermediate. This DSB is then repaired by homologous recombination (HR), a high-fidelity repair mechanism. Concurrently, the cell cycle is arrested, typically at the G2/M checkpoint, to provide time for DNA repair before the cell attempts to divide.[1] If the DNA damage is too extensive and cannot be repaired, the cell is directed towards programmed cell death, or apoptosis. This apoptotic response is the ultimate basis for the potent anticancer activity of this compound.

Conclusion

This compound represents a fascinating and highly potent DNA-damaging agent with a well-defined mechanism of action. Its ability to form specific interstrand crosslinks, guided by its unique structural features, leads to the activation of the Fanconi Anemia pathway and ultimately to cell death in rapidly dividing cancer cells. A thorough understanding of its interaction with DNA at the molecular level, as detailed in this guide, is crucial for the rational design of novel, more effective anticancer therapies based on the this compound scaffold. The experimental protocols and data presented herein provide a valuable resource for researchers and drug development professionals working in this important area of oncology research.

References

- 1. Mechanism of cell death resulting from DNA interstrand cross-linking in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azinomycins A and B, new antitumor antibiotics. III. Antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular effects induced by the antitumor agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Convergent Total Synthesis of Azinomycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azinomycin B, a potent antitumor agent isolated from Streptomyces sahachiroi, has captivated synthetic chemists for decades due to its formidable molecular architecture and significant biological activity. This technical guide provides an in-depth analysis of the total synthesis strategies developed for this compound and its close analogue, Azinomycin A. The core of this guide focuses on the convergent, fragment-based approach, detailing the synthesis of the three key structural motifs: the 3-methoxy-5-methyl-1-naphthoic acid moiety, the densely functionalized aziridino[1,2-a]pyrrolidine core, and the stereochemically rich epoxide fragment. This document furnishes detailed experimental protocols for pivotal reactions, presents quantitative data in tabular format for clear comparison, and employs visualizations to elucidate complex synthetic pathways and logical connections.

Introduction

This compound is a structurally unique natural product characterized by a densely packed array of functional groups, including a highly strained aziridino[1,2-a]pyrrolidine ring system, a chiral epoxide, and a naphthoic acid residue.[1] These features are responsible for its mechanism of action, which involves DNA interstrand cross-linking, leading to potent cytotoxicity against various cancer cell lines.[2] The complexity and instability of this compound have rendered its isolation from natural sources challenging, thereby underscoring the importance of total synthesis to enable further biological evaluation and the development of structurally simplified, more stable analogues.[3]

The most successful and logical approach to the total synthesis of this compound has been a convergent strategy, wherein the molecule is dissected into key fragments that are synthesized independently and then coupled in the final stages of the synthesis. This approach allows for greater efficiency and flexibility. The primary retrosynthetic disconnection of this compound reveals three key building blocks:

-

The Naphthoic Acid Fragment: 3-methoxy-5-methyl-1-naphthoic acid.

-

The Aziridino[1,2-a]pyrrolidine Core: The unique and highly strained bicyclic amino acid derivative.

-

The Epoxide Fragment: A stereochemically defined epoxide-bearing amino acid component.

This guide will systematically explore the synthesis of each of these fragments, followed by their strategic assembly to complete the total synthesis.

Retrosynthetic Analysis

The convergent synthetic strategy for this compound is predicated on a series of strategic bond disconnections that simplify the complex target molecule into more manageable synthetic intermediates. The overall retrosynthetic logic is depicted below.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Naphthoic Acid Fragment

The 3-methoxy-5-methyl-1-naphthoic acid fragment serves as the "left-hand" portion of this compound. Its synthesis is relatively straightforward compared to the other fragments.

Synthetic Pathway

A common route to this fragment involves the construction of the naphthalene (B1677914) core followed by appropriate functional group manipulations.

Caption: Synthetic workflow for the naphthoic acid fragment.

Key Experimental Protocol: Methylation of Hydroxynaphthoic Acid

A crucial step in the synthesis of the naphthoic acid fragment is the methylation of the hydroxyl group.

Reaction: Conversion of 3-hydroxy-5-methyl-1-naphthoic acid to 3-methoxy-5-methyl-1-naphthoic acid.

Procedure:

-

To a solution of 3-hydroxy-5-methyl-1-naphthoic acid (1.0 eq) in anhydrous acetone (B3395972) (0.1 M) is added potassium carbonate (3.0 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

Dimethyl sulfate (B86663) (1.5 eq) is added dropwise, and the reaction mixture is heated to reflux for 4 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is taken up in water and acidified with 1 M HCl.

-

The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Synthesis of the Aziridino[1,2-a]pyrrolidine Core

The synthesis of the unique and highly strained aziridino[1,2-a]pyrrolidine core is a significant challenge in the total synthesis of this compound. The Coleman group has reported a stereocontrolled synthesis of this fragment.

Synthetic Strategy

The strategy involves the construction of a dehydroamino acid precursor, followed by a stereospecific intramolecular cyclization to form the bicyclic system.

Caption: Synthetic workflow for the aziridino[1,2-a]pyrrolidine core.

Key Experimental Protocols

a) Horner-Wadsworth-Emmons Olefination:

Reaction: Formation of the dehydroamino acid from Garner's aldehyde.

Procedure:

-

To a solution of the phosphonate (B1237965) reagent (1.1 eq) in anhydrous THF (0.2 M) at -78 °C is added n-butyllithium (1.1 eq) dropwise.

-

The solution is stirred for 30 minutes at -78 °C.

-

A solution of Garner's aldehyde (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash chromatography.

b) Intramolecular Cyclization:

Reaction: Formation of the azabicyclic ring system.

Procedure:

-

The cyclization precursor is dissolved in a suitable solvent such as acetonitrile (B52724) (0.05 M).

-

A base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (1.2 eq), is added.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The solvent is removed in vacuo, and the residue is purified by column chromatography.

Synthesis of the Epoxide Fragment

The synthesis of the epoxide fragment requires precise control of stereochemistry. The Armstrong group has reported an efficient asymmetric synthesis of this component.

Synthetic Approach

The key step in this synthesis is a Sharpless asymmetric dihydroxylation to install the two adjacent stereocenters.

Caption: Synthetic workflow for the epoxide fragment.

Key Experimental Protocol: Sharpless Asymmetric Dihydroxylation

Reaction: Enantioselective conversion of an α,β-unsaturated ester to a chiral diol.

Procedure:

-

To a mixture of t-butanol and water (1:1, 0.1 M) is added AD-mix-β (1.4 g per mmol of alkene).

-

The mixture is cooled to 0 °C, and the α,β-unsaturated ester (1.0 eq) is added.

-

The reaction is stirred vigorously at 0 °C for 24 hours.

-

Sodium sulfite (B76179) (1.5 g per mmol of alkene) is added, and the mixture is stirred for an additional hour at room temperature.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with 2 M NaOH, brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude diol is purified by flash chromatography.

Fragment Coupling and Final Assembly

The final stages of the total synthesis involve the convergent coupling of the three key fragments. This is typically achieved through a series of amide bond formations.

Assembly Strategy

The general strategy involves coupling the naphthoic acid fragment with the epoxide fragment, followed by coupling with the aziridino[1,2-a]pyrrolidine core.

Caption: Final fragment assembly strategy.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis of Azinomycin A, a close analogue of this compound, as reported in the literature. This data is representative of the efficiencies of the key transformations.

Table 1: Key Step Yields in the Synthesis of the Aziridino[1,2-a]pyrrolidine Core

| Step | Reaction | Reagents | Yield (%) |

| 1 | Horner-Wadsworth-Emmons Olefination | Phosphonate, n-BuLi, Garner's Aldehyde | 85 |

| 2 | Intramolecular Cyclization | DBU | 75 |

Table 2: Stereoselectivity in the Synthesis of the Epoxide Fragment

| Step | Reaction | Chiral Reagent | Diastereomeric Ratio | Enantiomeric Excess (%) |

| 1 | Sharpless Asymmetric Dihydroxylation | AD-mix-β | >95:5 | >99 |

Conclusion

The total synthesis of this compound represents a significant achievement in modern organic chemistry, showcasing the power of convergent strategies to tackle complex molecular targets. The successful syntheses have not only provided access to this potent antitumor agent for further study but have also spurred the development of novel synthetic methodologies. The detailed protocols and strategies outlined in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further exploration of the azinomycin family of natural products and the design of new therapeutic agents. The modular nature of the synthesis also opens avenues for the creation of a diverse library of analogues to probe the structure-activity relationships and potentially identify compounds with improved therapeutic profiles.

References

Unraveling the Blueprint: A Technical Guide to the Azinomycin B Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Azinomycin B biosynthetic gene cluster (azi), offering a valuable resource for researchers, scientists, and professionals involved in natural product biosynthesis, drug discovery, and synthetic biology. This compound, a potent antitumor agent produced by Streptomyces sahachiroi, possesses a complex chemical structure, including a characteristic azabicyclic ring system and an epoxide moiety, which are crucial for its DNA cross-linking activity.[1][2] Understanding the genetic and enzymatic machinery behind its production is paramount for harnessing its therapeutic potential and engineering novel analogs.

Core Components of the this compound Biosynthetic Machinery

The biosynthesis of this compound is orchestrated by a sophisticated interplay of polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems, along with a suite of tailoring enzymes.[1][3] The azi gene cluster, spanning approximately 80 kb, encodes all the necessary catalytic components for the assembly of this intricate molecule.[1]

Quantitative Analysis of the azi Gene Cluster

A detailed annotation of the open reading frames (ORFs) within the azi gene cluster has revealed the putative functions of the encoded proteins. The following table summarizes the key genes and their proposed roles in the biosynthetic pathway.

| Gene | Proposed Function | Protein Product (if specified) | Reference |

| aziB | Iterative Type I Polyketide Synthase (PKS) for 5-methyl-naphthoic acid (NPA) synthesis | AziB | [1][3] |

| aziA1 | Di-domain Nonribosomal Peptide Synthetase (NRPS) | AziA1 | [4] |

| aziB1 | P450 Hydroxylase | AziB1 | [4][5] |

| aziB2 | O-methyltransferase | AziB2 | [4] |

| aziC7 | Putative tailoring enzyme | AziC7 | [4] |

| aziC9 | Candidate oxidase for epoxide formation | AziC9 | [5] |

| aziU1 | Candidate oxidase for epoxide formation | AziU1 | [5] |

| aziW | LysW homologue, crucial for azinomycin biosynthesis | AziW | [6] |

| orf10 | Dehydrogenase, located at the terminal end of the gene cluster | - | [6] |

The Biosynthetic Pathway: A Step-by-Step Assembly

The assembly of this compound is a multi-step process initiated by the formation of the naphthoate moiety, followed by the sequential addition and modification of amino acid building blocks.

Formation of the Naphthoate Core

The biosynthesis commences with the iterative Type I PKS, AziB, which catalyzes the formation of 5-methyl-naphthoic acid (5-methyl-NPA).[1][4] This is followed by a hydroxylation reaction mediated by the P450 hydroxylase AziB1 and a subsequent O-methylation by AziB2 to yield 3-methoxy-5-methyl-NPA, the first building block of the azinomycin core.[4]

Caption: Biosynthesis of the 3-methoxy-5-methyl-NPA moiety.

NRPS-Mediated Chain Elongation and Tailoring

The 3-methoxy-5-methyl-NPA is then activated by the adenylation domain of the NRPS AziA1, initiating the assembly of the peptide backbone.[4] Subsequent NRPS modules incorporate other precursors, including α-ketoisovaleric acid and an aziridino[1,2a]pyrrolidinyl amino acid.[1] A series of tailoring enzymes, including oxidases and dehydrogenases, are then responsible for the formation of the characteristic epoxide and azabicyclic ring system. The precise sequence and mechanisms of these tailoring steps are still under active investigation.[5][7]

Experimental Protocols for Gene Cluster Analysis

The characterization of the azi gene cluster has relied on a combination of genetic, molecular, and analytical techniques. The following protocols provide an overview of the key experimental methodologies employed.

Gene Inactivation and Mutant Analysis

Objective: To determine the function of a specific gene in the this compound biosynthetic pathway.

Methodology:

-

Construct a gene replacement vector: A vector containing a selectable marker (e.g., an antibiotic resistance gene) flanked by regions homologous to the upstream and downstream sequences of the target gene (aziX) is constructed.

-

Transformation and Homologous Recombination: The constructed vector is introduced into S. sahachiroi via protoplast transformation or conjugation. Homologous recombination leads to the replacement of the target gene with the resistance cassette.

-

Selection and Verification of Mutants: Transformants are selected on media containing the appropriate antibiotic. Successful gene replacement is confirmed by PCR analysis and Southern blotting.

-

Metabolite Analysis: The mutant strain is cultivated under conditions permissive for this compound production. The fermentation broth is extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to compare the metabolite profile with that of the wild-type strain.[4] The absence of this compound and the potential accumulation of biosynthetic intermediates provide evidence for the gene's function.[4]

Caption: Workflow for gene inactivation and mutant analysis.

Heterologous Expression of Biosynthetic Genes

Objective: To functionally characterize a specific enzyme from the azi cluster.

Methodology:

-

Gene Cloning: The gene of interest (aziX) is amplified from S. sahachiroi genomic DNA by PCR and cloned into a suitable expression vector, often under the control of a strong, inducible promoter.

-

Host Strain Transformation: The expression construct is introduced into a heterologous host, typically a well-characterized Streptomyces strain (e.g., S. coelicolor or S. albus) that does not produce interfering secondary metabolites.

-

Protein Expression and Purification: The heterologous host is cultured, and gene expression is induced. The protein of interest is then purified from the cell lysate using standard chromatographic techniques (e.g., affinity chromatography, ion exchange, size exclusion).

-

In Vitro Enzyme Assays: The purified enzyme is incubated with its predicted substrate(s) and necessary cofactors. The reaction products are analyzed by HPLC, MS, and/or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the enzyme's catalytic activity.[2]

Logical Relationships in this compound Biosynthesis Research

The elucidation of the this compound biosynthetic pathway is a multifaceted process that involves the integration of data from various experimental approaches.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterization of the this compound biosynthetic gene cluster revealing a different iterative type I polyketide synthase for naphthoate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

The Structure-Activity Relationship of Azinomycin B: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent DNA Cross-linking Agent

Azinomycin B, a complex natural product isolated from Streptomyces sahachiroi, has garnered significant interest in the field of oncology due to its potent antitumor activity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, offering valuable insights for researchers, scientists, and drug development professionals. By dissecting the roles of its key structural motifs, we aim to illuminate the path for the rational design of novel and more effective anticancer agents.

Core Principles of this compound Activity: DNA Interstrand Cross-linking

This compound exerts its cytotoxic effects primarily through the formation of interstrand cross-links (ICLs) in the major groove of DNA.[1] This covalent linkage between the two strands of the DNA duplex effectively blocks essential cellular processes such as replication and transcription, ultimately leading to apoptosis. The key players in this intricate mechanism are two electrophilic centers within the this compound molecule: the aziridine (B145994) ring and the epoxide moiety. The reaction proceeds via nucleophilic attack from the N7 atoms of purine (B94841) bases, predominantly guanines, on these electrophilic sites.

The sequence selectivity of this compound is an area of active investigation, with studies suggesting a preference for specific DNA sequences. This selectivity is influenced by factors such as the nucleophilicity of the target bases and steric interactions within the DNA major groove.

Visualizing the Core Structure and Mechanism

To better understand the molecular interactions of this compound, the following diagrams illustrate its core structure and the proposed mechanism of DNA cross-linking.

Caption: Core structural components of this compound.

References

An In-depth Technical Guide to the DNA Interstrand Cross-linking Mechanism of Azinomycin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Azinomycin B, a potent antitumor agent, induces DNA interstrand cross-links (ICLs). It details the chemical basis of the interaction, sequence selectivity, cellular consequences, and the experimental methodologies used to elucidate these processes.

Introduction to this compound

This compound is a natural product isolated from Streptomyces sahachiroi.[1] It belongs to a class of dual alkylating agents that exhibit significant cytotoxic and antitumor activity.[2][3] Its biological function stems from its ability to form covalent interstrand cross-links in the major groove of duplex DNA, physically tethering the two strands and posing a formidable block to essential cellular processes like DNA replication and transcription, ultimately leading to cell death.[1][4][5] The molecule's complex structure, featuring two key electrophilic centers—an aziridine (B145994) ring and an epoxide moiety—is critical to its mechanism of action.[2][6]

The Core Mechanism of DNA Interstrand Cross-linking

The formation of an ICL by this compound is a sequential, two-step alkylation process that occurs without the need for prior metabolic activation.[7] The drug selectively targets the N7 position of purine (B94841) bases, with a notable preference for guanine (B1146940).[2][8]

Step 1: Mono-alkylation (Kinetically Controlled) The process is initiated by the nucleophilic attack of a purine N7 atom on the C10 carbon of this compound's highly strained aziridine ring.[8][9] This first alkylation is the kinetically controlled step in the cross-linking reaction, forming a stable mono-adduct.[8][9]

Step 2: Bis-alkylation and Cross-link Formation (Thermodynamically Controlled) Following the initial alkylation, the second electrophilic center, the epoxide ring, is positioned to react with a purine on the opposite DNA strand. The N7 of a second purine base attacks the C21 carbon of the epoxide, leading to the formation of the covalent interstrand cross-link.[8][9] This second alkylation step is thermodynamically controlled and completes the ICL.[9]

Caption: Figure 1: A flowchart illustrating the sequential two-step alkylation mechanism of this compound.

Sequence Selectivity and Binding Affinity

This compound does not cross-link DNA randomly; it exhibits distinct sequence selectivity. The preferred binding and cross-linking site is the triplet sequence 5'-d(PuNPy)-3', where Pu is a purine and Py is a pyrimidine.[2][7]

-

Purine Preference: Computational and experimental studies confirm that guanine is more reactive than adenine (B156593) for alkylation at the N7 position.[8]

-

Influence of Intervening and Flanking Bases: The identity of the central base pair (N) significantly impacts cross-linking efficiency. A G·C base pair at this position results in the highest yields.[7] Steric hindrance from the C5-methyl group of a central thymine (B56734) can decrease the reaction yield.[7][10]

-

Role of the Naphthoate Moiety: The naphthoate group of this compound is crucial for its activity. It is understood to bind in the major groove in a non-intercalative fashion, contributing to the proper orientation and affinity of the molecule for its target DNA sequence.[7][10][11] Deletion or modification of the methyl and methoxy (B1213986) groups on the naphthalene (B1677914) ring significantly reduces cross-linking efficiency.[12]

Quantitative Analysis of Cross-Linking Efficiency

The efficiency of this compound-induced cross-linking varies significantly with the DNA sequence. Studies using 32P-labeled 15-mer duplexes have quantified these differences, as summarized below.

| DNA Duplex Sequence (5' to 3') | Intervening Base Pair | 3'-Purine | Cross-link Yield (%)* | Reference |

| TGT GGC TCT | G·C | G | 75-80% | [7] |

| TGT GAC TCT | A·T | G | 25-30% | [7] |

| TGT GTC TCT | T·A | G | 15-20% | [7] |

| TGT GCC TCT | C·G | G | 10-15% | [7] |

| TGT AGC TCT | G·C | A | 10-15% | [7] |

| TGT ATC TCT | T·A | A | <5% | [7] |

| Yields were determined by quantification of bands on denaturing polyacrylamide gels after reaction with this compound.[7] |

Cellular Response to this compound-Induced DNA Damage

Inside the cell, this compound localizes to the nucleus where it forms ICLs.[4] These lesions trigger a robust DNA damage response (DDR).

-

Damage Recognition: The ICL creates a significant distortion in the DNA helix, which is recognized by the cellular machinery, often when a replication fork stalls upon encountering the lesion.

-

Signal Transduction: Stalled replication forks activate checkpoint kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated).

-

Effector Activation: These master kinases phosphorylate a cascade of downstream targets, including checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53.

-

Cellular Outcomes: The activation of the DDR leads to several outcomes:

-

Cell Cycle Arrest: Transcriptional analysis and flow cytometry of this compound-treated cells show a distinct S-phase arrest, providing time for DNA repair.[4]

-

DNA Repair: The cell attempts to repair the ICL through complex pathways like the Fanconi Anemia (FA) pathway and nucleotide excision repair (NER). In the producing organism, S. sahachiroi, specific resistance proteins and repair enzymes like AziN and Orf1 have been identified that can recognize and process this compound-induced damage.[5][13][14]

-

Apoptosis: If the damage is too extensive to be repaired, the DDR can trigger programmed cell death, a key component of its antitumor activity.

-

Caption: Figure 2: A simplified signaling pathway for the cellular response to this compound-induced ICLs.

Key Experimental Methodologies

Several key experimental techniques are employed to study the mechanism of this compound.

Caption: Figure 3: A typical experimental workflow to detect and quantify this compound-induced ICLs.

6.1 Protocol: Gel Electrophoresis Assay for ICL Detection

This method is the gold standard for detecting and quantifying ICL formation. It relies on the principle that covalently cross-linked DNA will not separate into single strands upon denaturation.[13][15]

-

1. DNA Preparation:

-

Synthesize complementary oligonucleotides, one of which contains the target sequence (e.g., 5'-GGC-3').

-

End-label one strand with 32P using T4 polynucleotide kinase and [γ-32P]ATP.

-

Anneal the labeled strand with its unlabeled complement to form a duplex DNA substrate.

-

-

2. Cross-linking Reaction:

-

3. Denaturation and Electrophoresis:

-

Stop the reaction and denature the DNA by adding an alkaline loading buffer (e.g., containing NaOH and formamide) and heating at 90°C for 5 minutes.

-

Immediately load the samples onto a denaturing polyacrylamide gel (e.g., 15-20% polyacrylamide, 7M urea).

-

Run the gel until sufficient separation of single-stranded (ssDNA) and double-stranded (dsDNA) species is achieved.

-

-

4. Visualization and Quantification:

-

Expose the gel to a phosphor screen or X-ray film for autoradiography.

-

Visualize the bands. Unreacted DNA will migrate as a lower molecular weight single strand. Cross-linked DNA will remain double-stranded and migrate at a higher molecular weight.

-

Quantify the intensity of the ssDNA and dsDNA bands using densitometry to calculate the percentage of cross-linking.

-

6.2 Protocol: DNase I Footprinting

This technique identifies the specific binding site of a molecule on a DNA fragment by revealing regions protected from enzymatic cleavage.[16][17]

-

1. DNA Probe Preparation:

-

Prepare a DNA fragment (100-400 bp) containing the putative binding region.

-

Uniquely end-label one strand of the DNA probe with 32P.

-

-

2. Binding Reaction:

-

Incubate the labeled DNA probe with increasing concentrations of this compound in a suitable binding buffer. Include a "no drug" control lane.

-

-

3. DNase I Digestion:

-

Add a dilute solution of DNase I to each reaction. The concentration and time must be optimized to achieve, on average, one cut per DNA molecule.

-

Incubate for a short, precise time (e.g., 1-2 minutes) at room temperature.

-

Stop the reaction by adding a stop solution (e.g., containing EDTA and a denaturant).

-

-

4. Analysis:

-

Purify the DNA fragments and denature them.

-

Separate the fragments by size on a high-resolution denaturing polyacrylamide sequencing gel.

-

Visualize the resulting ladder of bands by autoradiography.

-

The binding site of this compound will appear as a "footprint"—a gap in the ladder of bands where the bound drug protected the DNA from DNase I cleavage.

-

6.3 Protocol: Mass Spectrometry for Adduct Characterization

Mass spectrometry (MS) is a powerful tool for the unambiguous identification and structural characterization of DNA adducts.[18][19][20]

-

1. Adduct Formation and DNA Isolation:

-

Treat cells or isolated DNA with this compound.

-

Isolate the genomic DNA using standard phenol-chloroform extraction or a commercial kit, ensuring high purity.

-

-

2. DNA Hydrolysis:

-

Hydrolyze the adducted DNA to its constituent components. This is typically done enzymatically using a cocktail of nucleases (e.g., DNase I, nuclease P1, and alkaline phosphatase) to yield 2'-deoxynucleosides. This method is gentle and preserves the adduct structure.

-

-

3. Sample Purification:

-

Purify the resulting digest, often by solid-phase extraction (SPE), to remove enzymes and salts and to enrich for the DNA adducts.

-

-

4. LC-MS/MS Analysis:

-

Separate the mixture of normal and adducted deoxynucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

Elute the separated components directly into the ion source of a tandem mass spectrometer (e.g., ESI-QqQ or ESI-QTOF).

-

Acquire data, typically using selected reaction monitoring (SRM) for targeted quantification or data-dependent acquisition to obtain fragmentation spectra (MS/MS) of potential adducts.

-

-

5. Data Analysis:

-

Identify the this compound-DNA adducts by their specific precursor ion mass-to-charge ratio (m/z).

-

Confirm the structure by analyzing the MS/MS fragmentation pattern, which will show characteristic losses (e.g., the deoxyribose moiety) and fragments corresponding to the adducted base.

-

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tdl-ir.tdl.org [tdl-ir.tdl.org]

- 4. Cellular effects induced by the antitumor agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sequence selectivity of this compound in DNA alkylation and cross-linking: a QM/MM study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Studies on the mechanism of action of this compound: definition of regioselectivity and sequence selectivity of DNA cross-link formation and clarification of the role of the naphthoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Delineating noncovalent interactions between the azinomycins and double-stranded DNA: importance of the naphthalene substitution pattern on interstrand cross-linking efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of a novel structure-specific endonuclease AziN that contributes to the repair of this compound-mediated DNA interstrand crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of a novel DNA glycosylase from S. sahachiroi involved in the reduction and repair of this compound induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Binding of actinomycin D to DNA revealed by DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DNase footprinting assay - Wikipedia [en.wikipedia.org]

- 18. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Applications of mass spectrometry for quantitation of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Stereochemistry in the DNA Cross-linking and Cytotoxic Activity of Azinomycin B

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Azinomycin B, a potent antitumor antibiotic, exerts its cytotoxic effects through the formation of interstrand DNA cross-links. This technical guide provides an in-depth analysis of the stereochemical intricacies of this compound and their profound impact on its biological activity. Through a comprehensive review of the literature, this document details the mechanism of action, structure-activity relationships, and the cellular signaling pathways triggered by this compound-induced DNA damage. Quantitative data on the cytotoxicity of this compound stereoisomers are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays are provided to facilitate further research and development in this area. Visual diagrams of the DNA damage response and experimental workflows are included to offer a clear and concise understanding of the complex processes involved.

Introduction

This compound is a natural product isolated from Streptomyces sahachiroi that has demonstrated significant antitumor activity.[1] Its unique structure, featuring a highly reactive aziridine (B145994) and an epoxide moiety, enables it to form covalent interstrand cross-links (ICLs) in the major groove of DNA.[2] These lesions are highly cytotoxic as they block fundamental cellular processes such as DNA replication and transcription, ultimately leading to cell death. The precise stereochemistry of this compound is paramount to its DNA binding affinity, sequence selectivity, and overall cytotoxic potency. This guide delves into the critical aspects of this compound's stereochemistry and its direct correlation with its mechanism of action and anticancer activity.

Stereochemistry and Structure-Activity Relationship

The biological activity of this compound is intrinsically linked to its complex stereochemical architecture. The molecule possesses multiple chiral centers, and the spatial arrangement of its functional groups dictates its interaction with the DNA duplex.

Key Structural Features for Activity

-

Aziridine and Epoxide Moieties: These two electrophilic groups are the "warheads" of this compound, responsible for alkylating the N7 positions of purine (B94841) bases on opposite DNA strands.[1]

-

Naphthoate Group: This planar aromatic moiety contributes to the binding and orientation of the molecule within the DNA major groove, although it is believed to act in a non-intercalative manner.[3]

-

Stereochemistry at C18 and C19: The stereochemical configuration of the epoxyamide portion of the molecule has been shown to significantly influence both the efficiency and sequence selectivity of DNA alkylation.[4]

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of this compound and its analogs are typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values for stereoisomeric partial structures of this compound against human breast cancer cell lines.

| Compound | Stereoisomer | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 1 | Natural Epoxyamide | 1.9 ± 0.6 | 0.8 ± 0.2 |

| 2 | Diastereomer | 2.8 ± 0.2 | 1.1 ± 0.3 |

| 3 | Diastereomer | 2.6 ± 1.0 | 0.6 ± 0.1 |

| 4 | Enantiomeric Epoxyamide | 2.1 ± 0.7 | 0.16 ± 0.07 |

| Data adapted from a dissertation by Edgar S. Díaz-Cruz, Ph.D., 2005, as cited in a 2007 publication.[1] |

Mechanism of Action: DNA Damage and Cellular Response

The primary mechanism of action of this compound is the induction of DNA interstrand cross-links, which triggers a robust cellular DNA Damage Response (DDR).

DNA Interstrand Cross-linking

This compound binds to the major groove of DNA and sequentially alkylates two purine bases, typically guanines, on opposite strands. This process covalently links the two DNA strands, preventing their separation and thereby halting replication and transcription.

DNA Damage Response (DDR) Signaling Pathway

The formation of ICLs is recognized by the cellular DNA repair machinery, leading to the activation of a complex signaling cascade. This response aims to either repair the damage or, if the damage is too extensive, trigger programmed cell death (apoptosis).

The DDR pathway is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a cascade of downstream proteins, including the checkpoint kinases Chk1 and Chk2, which in turn mediate cell cycle arrest and apoptosis.

Induction of Apoptosis

If the DNA damage induced by this compound is irreparable, the cell undergoes apoptosis. This process is executed by a family of proteases called caspases. The DDR pathway activates initiator caspases (e.g., Caspase-9), which in turn activate executioner caspases (e.g., Caspase-3), leading to the systematic dismantling of the cell.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the activity of this compound.

DNA Cross-linking Assay by Denaturing Agarose (B213101) Gel Electrophoresis

This assay is used to quantify the formation of interstrand cross-links in plasmid DNA.

Materials:

-

Linearized plasmid DNA (e.g., pBluescript SK(+))

-

This compound

-

Reaction Buffer: 25 mM triethanolamine, 1 mM EDTA, pH 7.2

-

Denaturing Solution: 0.05 M NaOH

-

Agarose gel (1%) in TBE buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Prepare reaction mixtures containing linearized plasmid DNA (e.g., 100 ng) and varying concentrations of this compound (e.g., 0-150 µM) in the reaction buffer.[5]

-

Stop the reaction and denature the DNA by adding the denaturing solution and incubating for 5 minutes at room temperature.[5]

-

Neutralize the reactions and add loading dye.

-

Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the intensity of the single-stranded (non-cross-linked) and double-stranded (cross-linked) DNA bands to determine the percentage of cross-linking.

Immunofluorescence Staining for DNA Damage Markers (γH2AX and 53BP1)

This protocol allows for the visualization of DNA double-strand breaks (DSBs) as a downstream consequence of ICL repair attempts.

Materials:

-

Cells cultured on coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 5% BSA in PBS

-

Primary antibodies: anti-γH2AX and anti-53BP1

-

Fluorescently-labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with the desired concentration of this compound for a specified time (e.g., 2-24 hours). A time course experiment is recommended to determine the peak of γH2AX foci formation.[7]

-

Fix the cells with 4% PFA for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with Blocking Buffer for 1 hour.

-

Incubate with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently-labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a fluorescence microscope and quantify the number of γH2AX and 53BP1 foci per nucleus.

Western Blotting for DDR Kinases

This technique is used to detect the phosphorylation and activation of key DDR kinases.

Materials:

-

Cell lysates from this compound-treated and control cells

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST

-

Primary antibodies: anti-p-ATM, anti-p-ATR, anti-p-Chk1, anti-p-Chk2, and total protein controls

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound and prepare cell lysates.

-

Determine protein concentration using the BCA assay.

-

Prepare protein samples by mixing with Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with Blocking Buffer for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Wash the membrane with TBST.

-

Apply ECL substrate and detect the chemiluminescent signal.

-

Quantify band intensities and normalize to a loading control.

Caspase-3 Activity Assay

This assay measures the activity of the executioner caspase-3 as a marker of apoptosis.

Materials:

-

Cell lysates from this compound-treated and control cells

-

Caspase-3 Assay Buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

-

Caspase-3 inhibitor (for control)

-

Microplate reader (colorimetric or fluorometric)

Procedure:

-

Treat cells with this compound to induce apoptosis.

-

Prepare cell lysates.

-

In a 96-well plate, add cell lysate to each well.

-

Include control wells with lysate and a caspase-3 inhibitor.

-

Add the caspase-3 substrate to all wells to initiate the reaction.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the caspase-3 activity based on the signal generated.

Conclusion

The stereochemistry of this compound is a critical determinant of its potent antitumor activity. The specific spatial arrangement of its reactive functional groups governs its ability to form DNA interstrand cross-links, which in turn activates the DNA damage response and can lead to apoptotic cell death. A thorough understanding of these structure-activity relationships is essential for the design and development of novel, more effective, and selective this compound-based anticancer agents. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate mechanism of action of this promising natural product.

References

- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 2. Azinomycins A and B, new antitumor antibiotics. III. Antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the mechanism of action of this compound: definition of regioselectivity and sequence selectivity of DNA cross-link formation and clarification of the role of the naphthoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace [kb.osu.edu]

- 5. Characterization of a novel DNA glycosylase from S. sahachiroi involved in the reduction and repair of this compound induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a novel structure-specific endonuclease AziN that contributes to the repair of this compound-mediated DNA interstrand crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azinomycin B Analogues and Their Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azinomycin B, a potent antitumor antibiotic produced by Streptomyces sahachiroi, exerts its cytotoxic effects through the formation of DNA interstrand crosslinks (ICLs). This mechanism has made it a compelling lead compound in the development of novel anticancer agents. However, its inherent instability has driven research towards the synthesis and evaluation of more clinically viable analogues. This technical guide provides a comprehensive overview of this compound analogues, detailing their mechanism of action, synthetic methodologies, and biological evaluation. Quantitative data on the cytotoxicity of key analogues are presented in a structured format, alongside detailed experimental protocols for their synthesis and biological characterization. Furthermore, this guide employs Graphviz visualizations to illustrate the intricate DNA damage response pathway activated by these compounds and to outline typical experimental workflows.

Introduction: The Therapeutic Potential of this compound

This compound is a structurally complex natural product featuring two key electrophilic centers: an aziridine (B145994) ring and an epoxide moiety. These functionalities enable the molecule to bind within the major groove of DNA and form covalent crosslinks between purine (B94841) bases on opposing DNA strands.[1][2] This covalent modification of DNA physically obstructs essential cellular processes such as replication and transcription, ultimately leading to programmed cell death (apoptosis). The potent in vitro and in vivo antitumor activity of this compound has established it as a significant candidate for cancer therapy.[3] However, the inherent chemical instability of the natural product has limited its therapeutic development, prompting the exploration of structurally simplified and more stable analogues that retain or enhance its biological activity.[4]

Mechanism of Action: DNA Interstrand Crosslinking and the Cellular Response

The primary mechanism of action of this compound and its active analogues is the generation of DNA interstrand crosslinks (ICLs). This process is initiated by the sequential alkylation of two guanine (B1146940) residues on opposite DNA strands by the aziridine and epoxide functionalities of the drug. The formation of these ICLs creates a significant steric block within the DNA double helix, triggering a complex cellular signaling cascade known as the DNA Damage Response (DDR).

The Fanconi Anemia Pathway: A Specialized ICL Repair Mechanism

The Fanconi Anemia (FA) pathway is a specialized DNA repair pathway that plays a central role in the recognition and resolution of ICLs.[5][6][7][8] The activation of this pathway is a critical determinant of a cell's sensitivity to ICL-inducing agents like this compound analogues. A simplified schematic of the FA pathway is presented below.

Synthesis of this compound Analogues

The synthesis of stable and effective this compound analogues is a key focus of research in this area. Strategies often involve retaining the core pharmacophore responsible for DNA crosslinking while modifying other parts of the molecule to improve stability and pharmacokinetic properties. A general workflow for the synthesis and evaluation of these analogues is depicted below.

Representative Synthetic Protocol

Detailed synthetic protocols for this compound analogues are often complex and multi-step. For a comprehensive understanding, researchers are encouraged to consult primary literature. A key publication by Casely-Hayford et al. (2005) describes the synthesis of a simplified analogue incorporating a nitrogen mustard moiety as one of the alkylating groups.[4]

Biological Evaluation of this compound Analogues

The biological activity of newly synthesized this compound analogues is assessed through a series of in vitro assays designed to quantify their cytotoxicity and confirm their mechanism of action.

Cytotoxicity Assays

The cytotoxic potential of this compound analogues is typically determined using cell viability assays, such as the MTT or SRB assay, across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the compound required to inhibit the growth of 50% of the cell population.

A number of this compound analogues have been evaluated in the National Cancer Institute's 60 human tumor cell line screen (NCI-60).[4][9] This screen provides valuable data on the potency and cancer cell line selectivity of the compounds. The data for selected analogues from the study by Casely-Hayford et al. can be accessed through the NCI's Developmental Therapeutics Program database.[1][10][11]

Table 1: Cytotoxicity of Selected this compound Analogues (NCI-60 Screen)

| Compound/Analogue | Mean GI50 (µM) | Cell Line Panel | Reference |

| Analogue 4 (with nitrogen mustard) | Reportedly similar to non-crosslinking analogues | 60 human tumor cell lines | [4] |

| Analogue 5 (epoxide only) | Reportedly similar to crosslinking analogue | 60 human tumor cell lines | [4] |

| Analogue 6 (nitrogen mustard only) | Reportedly similar to crosslinking analogue | 60 human tumor cell lines | [4] |

Note: Specific GI50 values for each cell line are available from the NCI database. The original publication states that the crosslinking analogue 4 is slightly less active than the non-crosslinking compounds 5 and 6.[4]

DNA Crosslinking Assays

To confirm that the cytotoxic activity of the analogues is due to their ability to form ICLs, DNA crosslinking assays are performed. These assays typically involve incubating the compound with purified DNA or whole cells, followed by analysis using techniques such as gel electrophoresis.

Experimental Protocols

General Cytotoxicity Assay (MTT Protocol)

This protocol is a standard method for assessing cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound analogue and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

DNA Interstrand Crosslinking Assay (Gel Electrophoresis)

This protocol is used to visualize the formation of DNA interstrand crosslinks.

-

DNA Treatment: Incubate plasmid DNA or a specific DNA fragment with the this compound analogue in a reaction buffer (e.g., 25 mM triethanolamine, 1 mM EDTA, pH 7.2) at 37°C for 1-2 hours.[4]

-

Denaturation: Denature the DNA by adding an alkaline solution (e.g., NaOH) and heating.

-

Neutralization: Neutralize the solution to allow renaturation of crosslinked DNA.

-

Gel Electrophoresis: Separate the DNA fragments on an agarose (B213101) or polyacrylamide gel.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize under UV light. Interstrand crosslinked DNA will migrate as a double-stranded band, while non-crosslinked DNA will remain as single strands and migrate faster.

Conclusion and Future Directions

The development of this compound analogues represents a promising avenue for the discovery of novel anticancer therapeutics. By understanding the structure-activity relationships and the intricate cellular responses to these DNA crosslinking agents, researchers can design and synthesize more potent, selective, and stable compounds. Future work in this field will likely focus on optimizing the pharmacokinetic properties of these analogues, exploring novel delivery systems, and identifying predictive biomarkers of response to personalize their clinical application. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing the development of this important class of antitumor agents.

References

- 1. The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]

- 6. Fanconi Anemia Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design and synthesis of a DNA-crosslinking azinomycin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]